

Spectroscopic Profile of 3-Ethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylbenzaldehyde**

Cat. No.: **B1676439**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethylbenzaldehyde**, a key aromatic aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Ethylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **3-Ethylbenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.98	Singlet	1H	-	Aldehydic proton (-CHO)
7.68	Singlet	1H	-	Aromatic proton (H-2)
7.63	Doublet	1H	7.6	Aromatic proton (H-6)
7.45	Triplet	1H	7.6	Aromatic proton (H-5)
7.39	Doublet	1H	7.6	Aromatic proton (H-4)
2.70	Quartet	2H	7.6	Methylene protons (-CH ₂)
1.25	Triplet	3H	7.6	Methyl protons (- CH ₃)

Table 2: ¹³C NMR Spectroscopic Data of **3-Ethylbenzaldehyde** (Predicted)

Chemical Shift (δ) ppm	Assignment
193.3	Aldehydic Carbonyl (C=O)
145.0	Aromatic Carbon (C-3)
136.5	Aromatic Carbon (C-1)
134.0	Aromatic Carbon (C-5)
129.0	Aromatic Carbon (C-6)
128.5	Aromatic Carbon (C-4)
127.0	Aromatic Carbon (C-2)
29.0	Methylene Carbon (-CH ₂)
15.5	Methyl Carbon (-CH ₃)

Note: The ^{13}C NMR data is predicted based on values for structurally similar compounds and computational models, as experimental data for **3-Ethylbenzaldehyde** is not readily available.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of **3-Ethylbenzaldehyde** (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2970, ~2870	Medium	Aliphatic C-H Stretch
~2720, ~2820	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1470	Medium-Strong	Aromatic C=C Stretch
~790	Strong	C-H Out-of-plane Bending (Aromatic)

Note: The IR data is predicted based on characteristic frequencies for the functional groups present in **3-Ethylbenzaldehyde**.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3-Ethylbenzaldehyde**[\[1\]](#)

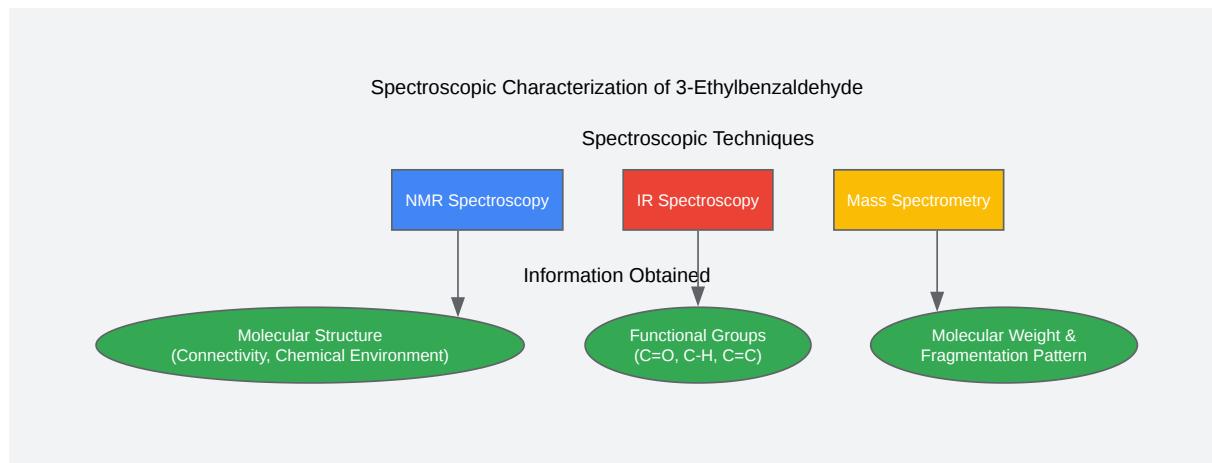
m/z	Relative Intensity (%)	Assignment
134	95	[M] ⁺ (Molecular Ion)
133	100	[M-H] ⁺ (Base Peak)
105	40	[M-CHO] ⁺ or [C ₈ H ₉] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

NMR Spectroscopy

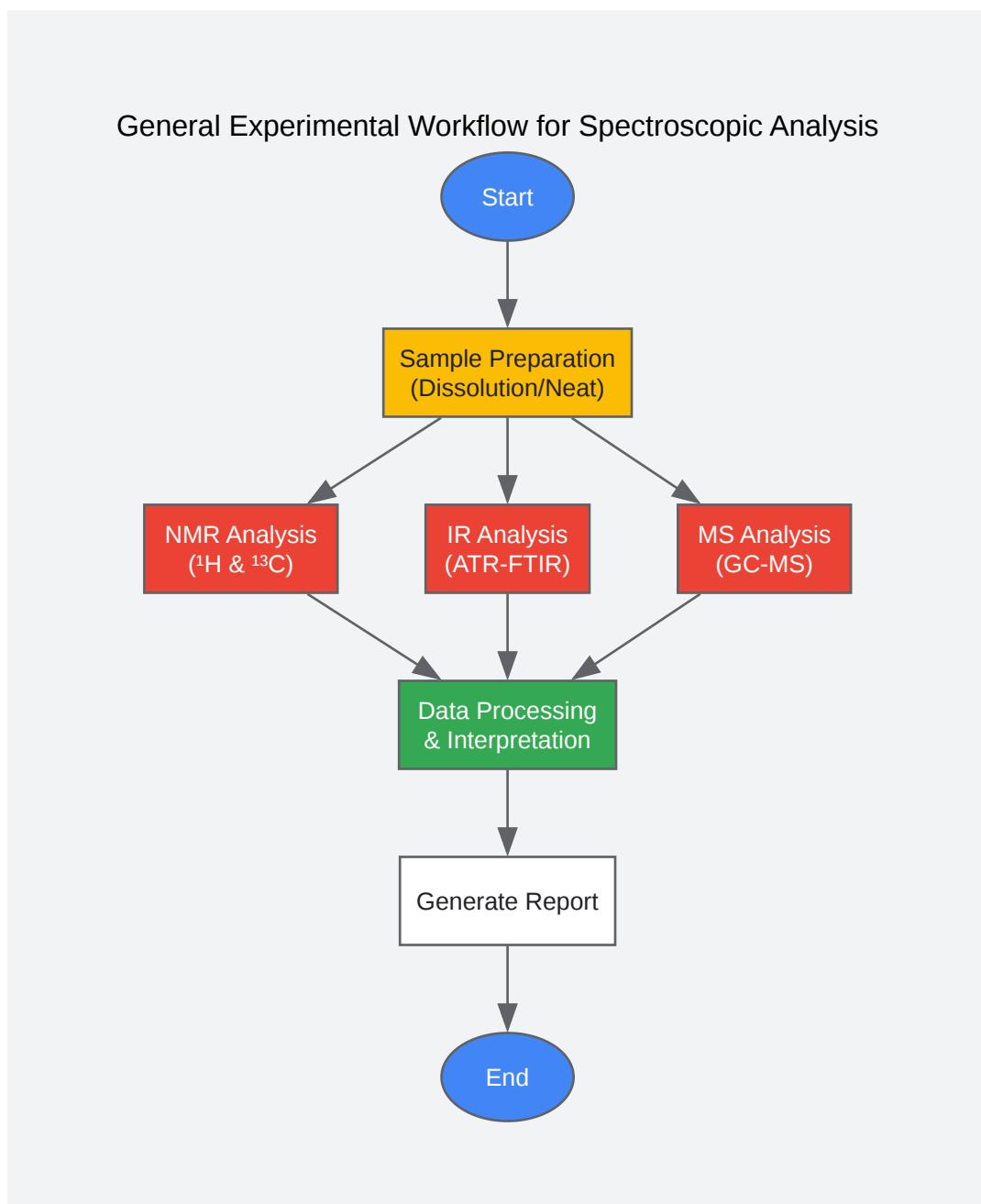
A sample of **3-Ethylbenzaldehyde** (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

IR Spectroscopy


The IR spectrum of neat **3-Ethylbenzaldehyde** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum of **3-Ethylbenzaldehyde** is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates the compound from any impurities. The GC is equipped with a capillary column suitable for the analysis of aromatic compounds. The separated compound then enters the mass spectrometer, where it is ionized using Electron Ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.


Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.

[Click to download full resolution via product page](#)

Logical relationship of spectroscopic techniques.

[Click to download full resolution via product page](#)

Typical experimental workflow for sample analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676439#spectroscopic-data-of-3-ethylbenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com